4-[(2-fluorophenoxy)methyl]-N'-hydroxybenzenecarboximidamide
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Overview
Description
4-[(2-fluorophenoxy)methyl]-N’-hydroxybenzenecarboximidamide is a chemical compound with the molecular formula C14H13FN2O2 and a molecular weight of 260.27 g/mol . This compound is known for its unique structure, which includes a fluorophenoxy group and a hydroxybenzenecarboximidamide moiety. It is primarily used in scientific research and has various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-fluorophenoxy)methyl]-N’-hydroxybenzenecarboximidamide typically involves the reaction of 2-fluorophenol with benzyl chloride to form 2-fluorophenylmethyl chloride. This intermediate is then reacted with 4-hydroxybenzenecarboximidamide under basic conditions to yield the final product . The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
4-[(2-fluorophenoxy)methyl]-N’-hydroxybenzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenoxy group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
4-[(2-fluorophenoxy)methyl]-N’-hydroxybenzenecarboximidamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(2-fluorophenoxy)methyl]-N’-hydroxybenzenecarboximidamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
4-[(2-fluorophenoxy)methyl]benzaldehyde: Similar structure but with an aldehyde group instead of a hydroxybenzenecarboximidamide moiety.
4-fluoro-2-methylphenol: Contains a fluorophenol group but lacks the benzenecarboximidamide structure.
Uniqueness
4-[(2-fluorophenoxy)methyl]-N’-hydroxybenzenecarboximidamide is unique due to its combination of a fluorophenoxy group and a hydroxybenzenecarboximidamide moiety. This unique structure contributes to its distinct chemical and biological properties, making it valuable in various research applications .
Properties
Molecular Formula |
C14H13FN2O2 |
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Molecular Weight |
260.26 g/mol |
IUPAC Name |
4-[(2-fluorophenoxy)methyl]-N'-hydroxybenzenecarboximidamide |
InChI |
InChI=1S/C14H13FN2O2/c15-12-3-1-2-4-13(12)19-9-10-5-7-11(8-6-10)14(16)17-18/h1-8,18H,9H2,(H2,16,17) |
InChI Key |
YMUVXJACWTYXOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OCC2=CC=C(C=C2)C(=NO)N)F |
Origin of Product |
United States |
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